molecular formula C17H13NO B3271304 (2-Aminophenyl)(naphthalen-1-yl)methanone CAS No. 54537-95-0

(2-Aminophenyl)(naphthalen-1-yl)methanone

Cat. No.: B3271304
CAS No.: 54537-95-0
M. Wt: 247.29 g/mol
InChI Key: CDRBCCBXXHTNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)(naphthalen-1-yl)methanone is an organic compound that features a naphthalene ring and an aminophenyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing (2-Aminophenyl)(naphthalen-1-yl)methanone involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones. This reaction is carried out under irradiation with 365 nm UV light in an ethanol-water mixture (7:1) at room temperature under an argon atmosphere. This method yields high purity products with up to 96% efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Aminophenyl)(naphthalen-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(naphthalen-1-yl)methanone depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various molecular interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (Naphthalen-2-yl)(phenyl)methanone: Similar structure but with the naphthalene ring in a different position.

    (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Contains an indole ring instead of an aminophenyl group.

    (1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another indole derivative with a different side chain.

Uniqueness

(2-Aminophenyl)(naphthalen-1-yl)methanone is unique due to its specific combination of an aminophenyl group and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2-aminophenyl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRBCCBXXHTNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminophenyl)(naphthalen-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Aminophenyl)(naphthalen-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Aminophenyl)(naphthalen-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Aminophenyl)(naphthalen-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Aminophenyl)(naphthalen-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Aminophenyl)(naphthalen-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.